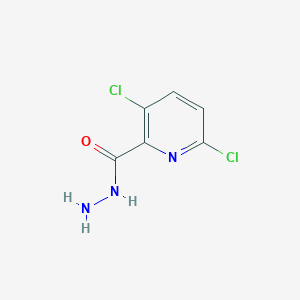

3,6-二氯吡啶-2-碳酰肼

描述

3,6-Dichloropyridine-2-carbohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various hydrazide derivatives. It is a part of the pyridine carbohydrazides family, which are known for their potential biological activities and applications in catalysis and material science.

Synthesis Analysis

The synthesis of pyridine carbohydrazide derivatives can be achieved through various methods. For instance, the reaction of dimethyl-2,6-pyridinedicarboxylate with anhydrous hydrazine under solvent-free conditions using microwave synthesis can yield pyridine-2,6-dicarbohydrazide, which can be further processed to obtain different derivatives . Additionally, the palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration under microwave irradiation is another method to synthesize related compounds .

Molecular Structure Analysis

The molecular structure of pyridine carbohydrazide derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of N'2,N'6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives has been determined, revealing that these compounds can crystallize in different systems and space groups . The dihedral angles between the planes of the rings in these molecules can be quite small, indicating a planar structure, as seen in the case of N'-(E)-[5-(Hydroxymethyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide dihydrate .

Chemical Reactions Analysis

Pyridine carbohydrazide derivatives can participate in various chemical reactions. They can be used as catalysts in transfer hydrogenation reactions of ketones or as intermediates in the synthesis of more complex molecules such as [1,2,4]triazolo[4,3-a]pyridines . The reactivity of these compounds can be influenced by the presence of substituents on the pyridine ring, which can lead to selective reactions like hydrazinolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carbohydrazide derivatives can be influenced by their molecular structure. For instance, the presence of different substituents can lead to the formation of polymorphic forms, which can exhibit different melting points, solubilities, and crystal packing . The extensive hydrogen bonding and weak intermolecular interactions observed in the crystal structures of these compounds can significantly affect their physical properties .

科学研究应用

检测和传感应用

3,6-二氯吡啶-2-碳酰肼已用于新型传感材料的开发。Kar等人(2015)的一项研究展示了一种基于吡啶-2-碳酰肼的配体,该配体可以在生理条件和活细胞中检测Al(III)和Cd(II)离子。该配体促进这些离子的肉眼检测,并且对人体细胞无毒 (Kar等人,2015).

抗菌和抗癌特性

研究表明,与3,6-二氯吡啶-2-碳酰肼的衍生物相关的潜在抗菌和抗癌特性。Kumar等人(2014)从3-氨基-6-(三氟甲基)呋喃并[2,3-b]吡啶-2-碳酰肼合成了新型吡啶并[3′,2′:4,5]呋喃并[3,2-d]嘧啶衍生物,对乳腺癌细胞系表现出细胞毒活性 (Kumar等人,2014).

晶体学和结构分析

对与3,6-二氯吡啶-2-碳酰肼相关的化合物的晶体结构和键合特性的研究提供了对其分子相互作用的见解。Portalone和Colapietro(2007)分析了类似化合物的晶体结构,揭示了独特的键合特性和分子缔合 (Portalone & Colapietro, 2007).

新型药物的开发

3,6-二氯吡啶-2-碳酰肼的化学框架已被探索用于开发新型药剂。Salam等人(2013)合成了吡啶碳酰肼衍生物,并对其作为镇痛和抗惊厥剂的活性进行了测试,显示出与现有药物相当的活性 (Salam等人,2013).

抗菌应用

该化合物已被用于合成具有抗菌特性的衍生物。Rao等人(2019)描述了从6-氯噻吩并[3,2-c]吡啶-2-碳酰肼制备带有6-氯噻吩并[3,2-c]吡啶部分的胂衍生物,展示出显着的抗菌活性 (Rao等人,2019).

安全和危害

作用机制

Biochemical Pathways

Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be affected and what the downstream effects of these alterations might be .

Pharmacokinetics

Therefore, it is currently unknown how these properties impact the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 3,6-dichloropicolinohydrazide is currently lacking .

属性

IUPAC Name |

3,6-dichloropyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O/c7-3-1-2-4(8)10-5(3)6(12)11-9/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBOJFXITSZYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669905 | |

| Record name | 3,6-Dichloropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloropyridine-2-carbohydrazide | |

CAS RN |

16866-52-7 | |

| Record name | 3,6-Dichloropyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)

![4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B3028109.png)

![9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,8,16-triol](/img/structure/B3028123.png)

![Dibenzo[B,D]furan-1-ylboronic acid](/img/structure/B3028129.png)